molecular formula C18H16FNO5 B6576830 [(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 2-(3-fluorophenyl)acetate CAS No. 1794896-09-5

[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 2-(3-fluorophenyl)acetate

Cat. No. B6576830
CAS RN: 1794896-09-5
M. Wt: 345.3 g/mol
InChI Key: ANABONGGTSMFIP-UHFFFAOYSA-N
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Description

The compound contains a 2,3-dihydro-1,4-benzodioxin-6-yl group, a carbamoyl group, and a 2-(3-fluorophenyl)acetate group. Compounds containing these groups are often involved in various biological activities .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, compounds with similar structures are often synthesized through reactions involving amines, sulfonyl chlorides, and alkyl/aryl halides .


Molecular Structure Analysis

The compound likely has a complex structure due to the presence of multiple functional groups. The 2,3-dihydro-1,4-benzodioxin-6-yl group contributes to the rigidity of the molecule, while the carbamoyl and 2-(3-fluorophenyl)acetate groups may add polarity .

Scientific Research Applications

Antibacterial Activity

The compound has been investigated for its antibacterial potential. In a biofilm inhibition study against Escherichia coli and Bacillus subtilis , two of the derivatives exhibited significant activity against these pathogenic bacterial strains . This suggests that [(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 2-(3-fluorophenyl)acetate could be explored further as a novel antibacterial agent.

Nonlinear Optical (NLO) Properties

Recent research has highlighted the compound’s potential as a nonlinear optical material. It could find applications in frequency generators, optical limiters, and optical switching devices . Its unique structure may contribute to efficient light modulation and signal processing.

Inhibitors for 5-Lipoxygenase

The 2,3-dihydro-1,4-benzodioxin core has been utilized in the synthesis of inhibitors for 5-lipoxygenase. These derivatives hold promise for treating inflammatory diseases such as asthma and arthritis . Their ability to modulate the immune response makes them valuable candidates for drug development.

Central Nervous System (CNS)-Related Activity

Bioisosteres of the non-aromatic ring containing the benzodioxane moiety have shown biological interest in CNS-related therapeutic areas. These compounds could potentially impact neurological disorders and cardiovascular diseases . Further exploration is warranted to understand their precise mechanisms of action.

Antioxidant Properties

Benzodioxane derivatives, including [(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 2-(3-fluorophenyl)acetate, have demonstrated antioxidant activity . Antioxidants play a crucial role in protecting cells from oxidative stress and preventing various diseases.

Herbicidal Potential

While not extensively studied for herbicidal properties, some sulfonamide derivatives exhibit such activity . Investigating the compound’s effects on plant growth and weed control could reveal its potential as a herbicide.

properties

IUPAC Name

[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 2-(3-fluorophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO5/c19-13-3-1-2-12(8-13)9-18(22)25-11-17(21)20-14-4-5-15-16(10-14)24-7-6-23-15/h1-5,8,10H,6-7,9,11H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANABONGGTSMFIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)COC(=O)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2,3-Dihydro-1,4-benzodioxin-6-YL)carbamoyl]methyl 2-(3-fluorophenyl)acetate

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